![molecular formula C13H11ClN2S B3036491 2-(Allylsulfanyl)-5-(3-chlorophenyl)pyrimidine CAS No. 344282-01-5](/img/structure/B3036491.png)
2-(Allylsulfanyl)-5-(3-chlorophenyl)pyrimidine
Overview
Description
2-(Allylsulfanyl)-5-(3-chlorophenyl)pyrimidine, or 2-AS-5-CP, is a heterocyclic compound that is a member of the pyrimidine family. It has a variety of applications in scientific research, including use as a biochemical reagent and as a drug target.
Scientific Research Applications
Crystal Structure Analysis
Research has delved into the crystal structures of various pyrimidine derivatives, shedding light on their potential applications in structural chemistry. For instance, studies on compounds like pyrimethaminium benzenesulfonate monohydrate revealed intricate hydrogen-bonded motifs, demonstrating the relevance of pyrimidine derivatives in understanding molecular interactions and crystal engineering (Balasubramani, Muthiah, & Lynch, 2007).
Spectral Analysis
Pyrimidine derivatives, including those structurally related to 2-(Allylsulfanyl)-5-(3-chlorophenyl)pyrimidine, have been subjects of spectral analysis. Research involving antimalarial drugs like 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine (PYR) provided insights into their molecular geometry and bonding characteristics through techniques like FT IR and FT Raman spectra (Sherlin et al., 2018).
Biological Activities and Medicinal Applications
Numerous studies have indicated the broad spectrum of biological activities of pyrimidine derivatives. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory properties. For instance, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated promising antioxidant activities in various in vitro test systems (Rani et al., 2012). Additionally, 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated as antibacterial agents, highlighting the significance of pyrimidine derivatives in developing new pharmaceuticals (Cieplik et al., 2008).
Synthetic Chemistry and Material Science
Pyrimidine and its derivatives are key in synthetic chemistry, offering pathways to complex molecular structures with potential applications in material science and drug development. For instance, the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one with arylsulfanyl chlorides demonstrated the potential of pyrimidine derivatives in creating complex molecular structures (Dyachenko et al., 2014).
properties
IUPAC Name |
5-(3-chlorophenyl)-2-prop-2-enylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c1-2-6-17-13-15-8-11(9-16-13)10-4-3-5-12(14)7-10/h2-5,7-9H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNMQLFYJUJBIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-5-(3-chlorophenyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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